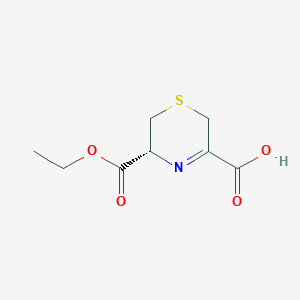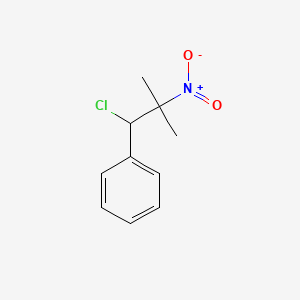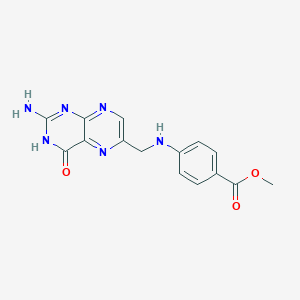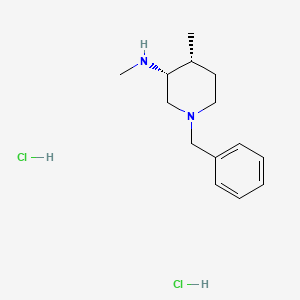
NAADP-AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester (NAADP-AM) is a cell-permeant analog of nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP is a potent calcium-mobilizing second messenger involved in various cellular processes. This compound facilitates the study of NAADP-mediated calcium signaling by allowing the compound to enter cells more easily .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves the esterification of nicotinic acid adenine dinucleotide phosphate with acetoxymethyl groups. This modification enhances the compound’s cell permeability. The reaction typically involves the use of protecting groups and specific reaction conditions to ensure the stability and efficiency of the esterification process .
Industrial Production Methods
Industrial production of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. Upon entering the cell, esterases cleave the acetoxymethyl groups, releasing the active nicotinic acid adenine dinucleotide phosphate .
Common Reagents and Conditions
The hydrolysis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is facilitated by cellular esterases under physiological conditions. The reaction does not require additional reagents as it relies on the enzymatic activity within the cell .
Major Products
The primary product of the hydrolysis reaction is nicotinic acid adenine dinucleotide phosphate, which then participates in calcium signaling pathways within the cell .
Wissenschaftliche Forschungsanwendungen
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is widely used in scientific research to study calcium signaling pathways. Its applications include:
Chemistry: Investigating the role of nicotinic acid adenine dinucleotide phosphate in various chemical reactions and processes.
Biology: Studying calcium signaling in different cell types, including lymphocytes and cardiac mesenchymal stromal cells
Medicine: Exploring the potential therapeutic applications of modulating nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in diseases such as cardiac disorders and immune-related conditions
Wirkmechanismus
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester exerts its effects by releasing nicotinic acid adenine dinucleotide phosphate upon hydrolysis by cellular esterases. Nicotinic acid adenine dinucleotide phosphate then binds to its receptors, such as two-pore channels (TPC1 and TPC2), on endo-lysosomal stores, triggering the release of calcium ions. This calcium release can be further amplified by the endoplasmic reticulum through calcium-induced calcium release mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid adenine dinucleotide phosphate: The parent compound of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester, involved in calcium signaling.
Cyclic adenosine diphosphate ribose (cADPR): Another calcium-mobilizing second messenger with distinct signaling pathways.
Inositol trisphosphate (IP3): A well-known calcium-mobilizing second messenger that operates through different receptors and mechanisms.
Uniqueness
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is unique due to its cell-permeant nature, allowing it to bypass the challenges associated with delivering nicotinic acid adenine dinucleotide phosphate into cells. This property makes it a valuable tool for studying nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in various biological systems .
Eigenschaften
CAS-Nummer |
1115066-04-0 |
|---|---|
Molekularformel |
C₃₃H₄₄N₆O₂₆P₃ |
Molekulargewicht |
1033.65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)


